Pirbuterol is a beta-2 adrenergic bronchodilator. In vitro studies and in vivo pharmacologic studies have demonstrated that pirbuterol has a preferential effect on beta-2 Adrenergic receptors compared with isoproterenol. While it is recognized that beta-2 adrenergic receptors are the predominant receptors in bronchial smooth muscle, data indicate that there is a population of beta-2 receptors in the human heart, existing in a concentration between 10-50%. The precise function of these receptors has not been established. The pharmacologic effects of beta adrenergic agonist drugs, including pirbuterol, are at least in proof attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (AlP) to cyclic-3† ,5†-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Pirbuterol is a beta2-Adrenergic Agonist. The mechanism of action of pirbuterol is as an Adrenergic beta2-Agonist.
Pirbuterol is a natural product found in Caenorhabditis elegans with data available.
Pirbuterol is a short-acting, beta-adrenergic receptor agonist with bronchodilator activity. Pirbuterol selectively binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and inhibit the release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Pirbuterol
CAS No.: 38677-81-5
Cat. No.: VC0539770
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38677-81-5 |
|---|---|
| Molecular Formula | C12H20N2O3 |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol |
| Standard InChI | InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3 |
| Standard InChI Key | VQDBNKDJNJQRDG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O |
| Canonical SMILES | CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Pirbuterol (chemical formula: ) is a racemic compound with a molecular weight of 240.30 g/mol . Its hydrochloride salt form (C₁₂H₂₂Cl₂N₂O₃) increases solubility for aerosolized delivery, a common route of administration . The substitution of a pyridine ring for the benzene ring found in albuterol enhances its beta-2 receptor selectivity while reducing potency by approximately threefold compared to albuterol on a weight basis .
Structural Characteristics
The molecule features a tertiary butyl group attached to a nitrogen atom, which contributes to its prolonged duration of action by resisting enzymatic degradation . The hydroxyl groups at positions 3 and 5 of the pyridine ring facilitate interactions with beta-2 adrenergic receptors, while the ethanolamine side chain mediates receptor activation .
Table 1: Key Chemical Properties of Pirbuterol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.30 g/mol | |
| Half-Life | 2 hours | |
| Protein Binding | Not Available | |
| Excretion | 51% renal (unchanged + sulfate conjugate) |
Mechanism of Action
Pirbuterol exerts its therapeutic effects through selective agonism of beta-2 adrenergic receptors in bronchial smooth muscle. Activation of these receptors stimulates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels . Elevated cAMP inhibits myosin light-chain kinase, leading to smooth muscle relaxation and bronchodilation . Additionally, cAMP-mediated suppression of mast cell degranulation reduces the release of histamine and leukotrienes, mitigating bronchoconstriction triggers .
Receptor Selectivity and Cardiac Effects
While pirbuterol exhibits 10–50 times greater affinity for beta-2 receptors than beta-1 receptors, cardiac beta-2 receptors constitute 10–50% of total cardiac beta receptors . This partial beta-1 activity may explain occasional reports of tachycardia at supratherapeutic doses, though clinical trials using 400 μg inhalations showed no significant cardiovascular changes compared to placebo .
| Parameter | Value | Source |
|---|---|---|
| Route of Administration | Inhalation, Oral | |
| Time to Peak Effect | 30–60 minutes | |
| Duration of Action | 4.5–6 hours | |
| Metabolism | Sulfate conjugation (non-CYP) |
Clinical Efficacy in Asthma Management
Acute Bronchodilation
A double-blind, placebo-controlled trial involving 14 asthma patients demonstrated that 400 μg pirbuterol delivered via breath-actuated inhaler increased forced expiratory volume in 1 second (FEV₁) by 41.2% versus 25.4% for placebo () . The duration of FEV₁ improvement exceeding 15% from baseline was 4.5 hours for pirbuterol compared to 1.8 hours for placebo () .
Comparative Pharmacology with Other Beta-2 Agonists
Pirbuterol vs. Albuterol
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Potency: Pirbuterol is threefold less potent than albuterol by weight but equally effective at equipotent doses .
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Receptor Selectivity: Both drugs exhibit similar beta-2 selectivity, though pirbuterol’s pyridine ring may reduce central nervous system penetration .
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Cardiovascular Effects: Pirbuterol’s lower beta-1 activity results in fewer reports of tremor and palpitations compared to albuterol .
Table 3: Comparison of Pirbuterol and Albuterol
| Parameter | Pirbuterol | Albuterol |
|---|---|---|
| Molecular Weight | 240.30 g/mol | 239.31 g/mol |
| Beta-2 Selectivity | High | High |
| Typical Inhalation Dose | 400 μg | 180 μg |
| Duration of Action | 4.5–6 hours | 4–6 hours |
Off-Label Applications and Emerging Research
Chronic Obstructive Pulmonary Disease (COPD)
In COPD patients, pirbuterol (15–20 mg oral or 400 μg inhaled) improves FEV₁ by 18–22%, comparable to ipratropium bromide but with faster onset . Combination therapy with inhaled corticosteroids is common in clinical practice .
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